(+)-Bisabolangelone is a sesquiterpene compound derived from natural sources, particularly from plants like Angelica polymorpha. It is recognized for its significant biological activities, especially as an inhibitor of gastric H+/K+-ATPase, making it a potential candidate for therapeutic applications in managing gastric ulcer diseases.
Bisabolangelone is primarily sourced from the roots and leaves of Angelica polymorpha, where it is extracted using various solvent methods. The compound belongs to the class of sesquiterpenes, which are characterized by their complex structures and diverse biological activities. Its chemical structure can be represented as C15H24O, indicating it contains 15 carbon atoms, 24 hydrogen atoms, and one oxygen atom.
The synthesis of (+)-bisabolangelone can be achieved through several methods:
The synthetic processes typically require controlled temperature and pH conditions to ensure optimal yield and purity of bisabolangelone. Common reagents used include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride.
The molecular structure of (+)-bisabolangelone features a bicyclic framework typical of sesquiterpenes. The specific stereochemistry contributes to its biological activity.
(+)-Bisabolangelone undergoes several types of chemical reactions:
The reactions are typically conducted under controlled laboratory conditions to ensure desired outcomes. The major products formed from these reactions include derivatives with modified biological activities that may enhance their therapeutic potential.
(+)-Bisabolangelone primarily targets the gastric H+/K+-ATPase enzyme, which plays a critical role in gastric acid secretion regulation. Through induced-fit docking simulations, it has been shown to interact effectively with this enzyme, inhibiting its activity significantly .
The binding free energy calculations indicate that bisabolangelone derivatives exhibit strong inhibitory activities, with some derivatives showing a pIC50 value of 6.36, correlating well with experimental results . The interaction site has been identified at the hydrophobic substituted groups near the Cys813 residue within the enzyme.
(+)-Bisabolangelone has garnered interest for its potential therapeutic applications, particularly in:
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: